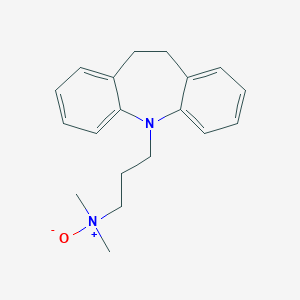
亚甲基咪胺
描述
Imipraminoxide, also known as imipramine N-oxide, is a tricyclic antidepressant that was introduced in Europe in the 1960s for the treatment of depression. It is both an analogue and a metabolite of imipramine, sharing similar effects but with a faster onset of action and slightly higher efficacy. Imipraminoxide is known for having fewer and less marked side effects compared to imipramine, including diminished orthostatic hypotension and anticholinergic effects like dry mouth, sweating, dizziness, and fatigue .
科学研究应用
Imipraminoxide has been extensively studied for its antidepressant properties. It acts as a serotonin and norepinephrine reuptake inhibitor and has been used in clinical trials to treat depression with a faster onset of action compared to imipramine . Additionally, imipraminoxide has been investigated for its potential use in treating other psychiatric disorders and its effects on neurotransmitter systems .
作用机制
Target of Action
Imipraminoxide, also known as Imipramine N-oxide, is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1960s for the treatment of depression . It is both an analogue and a metabolite of imipramine . The primary targets of Imipraminoxide are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
Imipraminoxide works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of norepinephrine and serotonin by neurons . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .
Biochemical Pathways
The biochemical pathways affected by Imipraminoxide involve the modulation of serotonin and norepinephrine neurotransmission . By inhibiting the reuptake of these neurotransmitters, Imipraminoxide increases their availability in the synaptic cleft, enhancing their signaling and leading to downstream effects that include mood elevation .
Pharmacokinetics
It is known that the compound is administered orally . The elimination half-life of Imipraminoxide when administered intravenously is 1.8 hours . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Imipraminoxide and their impact on its bioavailability.
Result of Action
The result of Imipraminoxide’s action is an improvement in mood, which is beneficial in the treatment of depression . By increasing the availability of serotonin and norepinephrine in the synaptic cleft, Imipraminoxide enhances the neurotransmission of these mood-regulating neurotransmitters .
Action Environment
The action environment of Imipraminoxide involves the neuronal synapses where serotonin and norepinephrine neurotransmission takes place
生化分析
Biochemical Properties
Imipraminoxide’s pharmacology has not been well elucidated, but based on its very close relationship with imipramine, it likely acts as a serotonin and norepinephrine reuptake inhibitor and serotonin, adrenaline, histamine, and muscarinic acetylcholine receptor antagonist . It is known to have weaker antiadrenergic and anticholinergic actions .
Cellular Effects
Imipraminoxide has been found to alter pH and lipid metabolism within macrophage lysosomes . This alteration in cellular processes could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imipraminoxide works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter reducing the reuptake of norepinephrine and serotonin by neurons .
Temporal Effects in Laboratory Settings
In clinical trials, Imipraminoxide was found to have a faster onset of action, slightly higher efficacy, and fewer and less marked side effects, including diminished orthostatic hypotension and anticholinergic effects like dry mouth, sweating, dizziness, and fatigue .
Metabolic Pathways
Imipraminoxide is both an analogue and a metabolite of imipramine
准备方法
Synthetic Routes and Reaction Conditions: Imipraminoxide is synthesized from imipramine through an oxidation process. The oxidation of imipramine to imipraminoxide is catalyzed by flavin-containing monooxygenase (FMO) in the presence of nicotinamide adenine dinucleotide phosphate (NADPH) and oxygen. The optimum pH for this reaction is 8.5, and the reaction is typically carried out at a temperature of 45°C .
Industrial Production Methods: Industrial production of imipraminoxide involves the large-scale oxidation of imipramine using similar conditions as described above. The process is optimized for high yield and purity, often involving the use of high-pressure liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions: Imipraminoxide primarily undergoes oxidation reactions. It can also participate in substitution reactions due to the presence of the N-oxide functional group.
Common Reagents and Conditions:
Oxidation: Catalyzed by flavin-containing monooxygenase in the presence of NADPH and oxygen.
Substitution: Can involve various nucleophiles under basic conditions.
Major Products:
Oxidation: Imipraminoxide is the major product formed from the oxidation of imipramine.
Substitution: Depending on the nucleophile used, various substituted imipraminoxide derivatives can be formed.
相似化合物的比较
Imipramine: The parent compound of imipraminoxide, used as a tricyclic antidepressant.
Amitriptylinoxide: Another tricyclic antidepressant with similar properties.
Uniqueness: Imipraminoxide is unique in its faster onset of action and slightly higher efficacy compared to imipramine. It also has fewer and less marked side effects, making it a preferable option for some patients .
By understanding the synthesis, reactions, applications, and mechanism of action of imipraminoxide, researchers and clinicians can better appreciate its role in the treatment of depression and its potential for further therapeutic applications.
属性
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQORUGXBPDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19864-71-2 (hydrochloride), 20438-98-6 (hydrochloride salt/solvate) | |
| Record name | Imipraminoxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40218445 | |
| Record name | Imipraminoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-98-7 | |
| Record name | Imipramine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6829-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imipraminoxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipramine oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13782 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imipraminoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imipraminoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIPRAMINOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MKS280XJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is imipramine N-oxide metabolized in the body?
A1: Imipramine N-oxide undergoes a two-step metabolic pathway. First, it is reduced to imipramine, primarily by enzymes like cytochrome P450 reductase and flavin-containing monooxygenases (FMOs). [, , ] Imipramine is then further metabolized into various compounds, including desipramine (DMI), 2-hydroxyimipramine, and conjugates like glucuronides. [, , , , ]
Q2: What factors influence the metabolism of imipramine N-oxide?
A2: Several factors affect imipramine N-oxide metabolism:
- Enzymes: Cytochrome P450 enzymes, particularly CYP2D6, and FMOs play a significant role in its conversion to imipramine and other metabolites. [, , ]
- Species: Metabolic rates and pathways vary across species. For instance, monkey liver cytosol exhibits significantly higher imipramine N-oxide reductase activity than other animals due to high aldehyde oxidase levels. []
- Disease states: Conditions like diabetes can alter imipramine metabolism. Both type I and type II diabetes in mice show increased imipramine N-oxide formation. []
- Drug Interactions: Co-administration of drugs like perphenazine can inhibit the hydroxylation and glucuronidation of imipramine, potentially leading to increased imipramine N-oxide levels. []
Q3: What are the primary routes of imipramine N-oxide excretion?
A3: Imipramine N-oxide and its metabolites are primarily excreted through urine and bile. [, , ] The specific proportions excreted through each route may vary depending on factors such as co-administered drugs and the presence of liver disease. [, ]
Q4: Does imipramine N-oxide possess intrinsic antidepressant activity?
A4: While imipramine N-oxide is a metabolite of the antidepressant imipramine, its own antidepressant activity is less clear. Some studies suggest it may have a weaker antidepressant effect than imipramine, [] while others propose that it contributes to the overall antidepressant action after being converted back to imipramine. [, ]
Q5: Which enzymes are involved in the reduction of imipramine N-oxide to imipramine?
A5: Several enzymes contribute to imipramine N-oxide reduction:
- Cytochrome P450: Primarily located in the liver microsomes, cytochrome P450 enzymes, particularly CYP2D6, play a crucial role in the NADPH-dependent reduction of imipramine N-oxide. [, , ]
- Flavin-containing monooxygenases (FMOs): These enzymes, particularly FMO1, are involved in the NADPH-dependent N-oxidation of imipramine and may contribute to its reduction. [, , ]
- Aldehyde oxidase: This enzyme, highly concentrated in monkey livers, significantly contributes to imipramine N-oxide reduction in this species. []
- Quinone reductases: In conjunction with heme-containing proteins, quinone reductases like DT-diaphorase can reduce imipramine N-oxide through a menadione-dependent pathway. [, , , ]
Q6: How does the presence of oxygen affect the reduction of imipramine N-oxide?
A7: The reduction of imipramine N-oxide by cytochrome P450 is inhibited by oxygen. This inhibition suggests that imipramine N-oxide coordinates with the heme iron in cytochrome P450, competing with oxygen for the binding site. []
Q7: What analytical techniques are used to study imipramine N-oxide and its metabolites?
A7: Various methods are employed to analyze imipramine N-oxide and its metabolites:
- Chromatographic Techniques: Thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and high-performance liquid chromatography (HPLC) are widely used for separating and quantifying imipramine N-oxide and its metabolites. [, , , ]
- Mass Spectrometry (MS): Coupled with techniques like HPLC (HPLC-MS) or capillary electrophoresis (CE-MS), MS enables the identification and structural elucidation of imipramine N-oxide and its metabolites. [, ]
- Electrochemical Detection (ECD): Used in conjunction with HPLC, ECD provides sensitive detection of imipramine N-oxide and its metabolites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




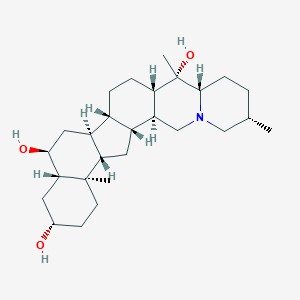



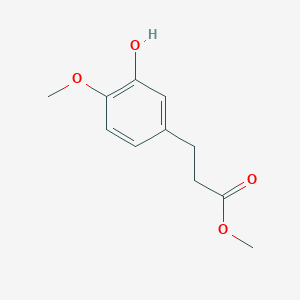
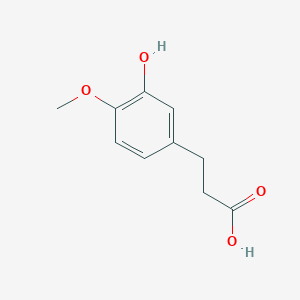
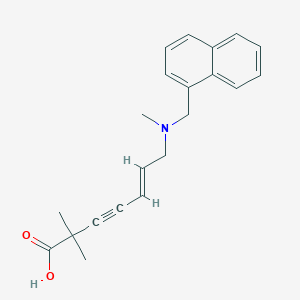
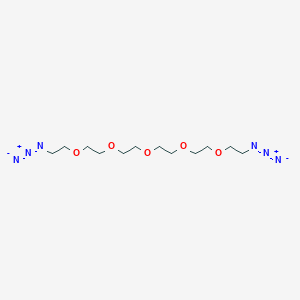

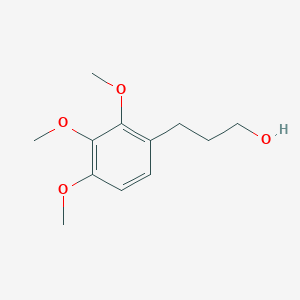

![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)
